Tulobuterol-d9 Hydrochloride

LC-MS/MS MRM Internal Standard

Quantitative LC-MS/MS bioanalysis of tulobuterol in plasma demands an internal standard with identical extraction recovery, chromatographic retention, and ionization behavior-yet complete mass separation from the analyte. Unlabeled tulobuterol cannot serve as IS; structural analogs (e.g., clenbuterol) introduce matrix-effect bias. Tulobuterol-d9 Hydrochloride is the method-specified solution: • +9 Da mass shift (m/z 237.2→154.0 vs. 228.1→154.0) ensures baseline separation with zero isotopic cross-talk. • Achieves LLOQ of 0.01 ng/mL (intra-day precision 3.7%) in human plasma and LOQ of 0.5 μg/kg in animal tissues per GB 31658.17-2021. • Isotopic purity >98 atom% D, chemical purity >99%, traceable documentation for ISO/IEC 17025 audits.

Molecular Formula C12H19Cl2NO
Molecular Weight 273.245
CAS No. 1325559-14-5
Cat. No. B588154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulobuterol-d9 Hydrochloride
CAS1325559-14-5
Synonyms2-Chloro-α-[[(1,1-dimethylethyl-d9)amino]methyl]benzenemethanol Hydrochloride;  (+/-)-Tulobuterol-d9 Hydrochloride;  HN 078-d9 Hydrochloride;  o-Chloro-α-[(tert-butylamino-d9)methyl]benzyl Alcohol Hydrochloride; 
Molecular FormulaC12H19Cl2NO
Molecular Weight273.245
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl
InChIInChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3;
InChIKeyRSLNRVYIRDVHLY-KYRNGWDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tulobuterol-d9 Hydrochloride: Deuterated Internal Standard for β2-Agonist LC-MS/MS


Tulobuterol-d9 Hydrochloride (CAS 1325559-14-5) is a stable isotope-labeled analog of the long-acting β2-adrenoceptor agonist tulobuterol, in which nine hydrogen atoms on the tert-butylamino moiety are replaced by deuterium (chemical formula C₁₂H₁₀D₉Cl₂NO, molecular weight 273.25 g/mol) . The parent compound tulobuterol is clinically used as a bronchodilator for asthma and COPD, primarily via transdermal patch delivery, with plasma concentrations typically in the low ng/mL range [1]. This deuterated derivative serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for precise quantitative analysis of tulobuterol in biological matrices [2].

Product Type Deuterated internal standard (SIL-IS)
Analytical Workflow LC-MS/MS quantitative bioanalysis
Key Selection Attribute +9 Da mass shift, matched retention

Why Tulobuterol-d9 Cannot Be Substituted in Regulated Bioanalysis


In LC-MS/MS quantitative bioanalysis, the internal standard must exhibit near-identical chromatographic retention time and ionization efficiency to the analyte while remaining distinguishable by mass spectrometry [1]. Unlabeled tulobuterol cannot be distinguished from the analyte and therefore cannot serve as an IS. Structural analogs such as clenbuterol, while used as IS alternatives in some tulobuterol methods, differ in both retention time and matrix effect behavior—the clenbuterol MRM transition (m/z 277.1→203.0) does not co-elute identically with tulobuterol (m/z 228.2→154.0), introducing quantification bias in complex biological samples [2]. Alternative deuterium labeling patterns (e.g., D₃, D₆) produce different mass shifts that may not achieve adequate separation from endogenous interferences. The D₉ labeling of tulobuterol-d9 provides a +9 Da mass shift (m/z 237.2→154.0 for the IS transition vs. m/z 228.1→154.0 for the analyte), ensuring complete baseline mass separation with no isotopic cross-talk [3]. This specific labeling pattern is explicitly validated in multiple published LC-MS/MS methods, whereas alternative internal standards lack the documented method performance data required for regulatory submission [3].

Unlabeled Native tulobuterol cannot be mass-differentiated from the analyte; co-elution invalidates IS function.
Analog IS Clenbuterol exhibits different retention time and matrix effect behavior, introducing quantification bias.
Other D-labels D₃ or D₆ labeling may not achieve complete baseline separation from endogenous isotopic interferences.

Tulobuterol-d9: Quantitative Differentiation Evidence


Mass Spectrometric Distinguishability via Deuterium Shift

In the validated human plasma LC-MS/MS method, tulobuterol-d9 exhibits a precursor-to-product ion transition of m/z 237.2→m/z 154.0, compared to the native tulobuterol transition of m/z 228.1→m/z 154.0, yielding a +9 Da mass differential that enables complete baseline separation without isotopic cross-talk [1]. In contrast, when clenbuterol is used as an alternative IS in rat plasma methods, the monitored transition is m/z 277.1→203.0—a structurally distinct fragmentation pathway that does not share the same matrix effect profile as tulobuterol [2].

Mass Spectrometric Distinguishability
Head-to-head
Target IS: m/z 237.2→154.0
Analyte: m/z 228.1→154.0
Clenbuterol IS: m/z 277.1→203.0
+9 Da shift provides complete baseline mass separation, avoiding isotopic cross-talk.
Positive ESI; C18 column; 0.1% formic acid–acetonitrile (30:70).
LC-MS/MS MRM Internal Standard Mass Shift Isotope Dilution

Isotopic Purity and Minimal Unlabeled Interference

Commercial specifications for Tulobuterol-d9 Hydrochloride require isotopic purity >98.0 atom% D (determined by MS) and overall HPLC purity >99.0% . Independently published synthesis and characterization of tulobuterol-D9 confirms chemical purity >98.0% and isotopic enrichment >97.5 atom% D, meeting the purity thresholds required for use as an internal standard in food safety residue detection [1]. Lower isotopic purity in alternative labeled standards would introduce unlabeled tulobuterol contamination, artificially elevating the apparent analyte concentration and compromising method accuracy.

Isotopic Purity & Minimal Interference
Class-level
Isotopic purity >98.0 atom% D
HPLC purity >99.0%
Chemical purity >98.0%, enrichment >97.5 atom% D
High isotopic enrichment minimizes unlabeled analyte carryover into IS solution.
Specifications from reference standard; synthesis characterization data available.
Isotopic Enrichment Reference Standard Quality Control Analytical Chemistry

Method Validation: Precision and LLOQ

Using tulobuterol-d9 as the internal standard, a fully validated LC-MS/MS method for human plasma achieved a lower limit of quantitation (LLOQ) of 0.01 ng/mL with intra-day precision of 3.7% and inter-day precision of 11.1% across the linear range of 0.01–5.0 ng/mL [1]. For comparison, an alternative LC-MS/MS method employing clenbuterol as IS for tulobuterol quantification in rat plasma achieved an LLOQ of 0.5 ng/mL—50-fold higher—with intra-day and inter-day precisions of <10.3% [2].

Method Validation: LLOQ & Precision
Cross-study comparable
LLOQ: 0.01 ng/mL; Intra-day precision: 3.7%
Linear range: 0.01–5.0 ng/mL
Comparator (clenbuterol IS): LLOQ 0.5 ng/mL
50× lower LLOQ enables accurate quantification in low ng/mL plasma research matrices.
Human plasma LC-MS/MS vs. rat plasma method; compare precision context.
Method Validation Precision LLOQ Bioanalysis Pharmacokinetics

Regulatory Alignment: GB 31658.17-2021 for β-Agonist Residues

Tulobuterol-d9 is explicitly specified as the recommended isotope-labeled internal standard in GB 31658.17-2021, the Chinese national food safety standard for determination of β-agonist residues (including tulobuterol) in animal-derived foods by LC-MS/MS . Under this validated regulatory method, using tulobuterol-d9 as IS achieves a detection limit (LOD) of 0.3 μg/kg and a quantitation limit (LOQ) of 0.5 μg/kg in matrices including muscle, liver, kidney, and milk . Alternative internal standards such as clenbuterol-D9 or salbutamol-D9, while used in multi-residue panels, are not the method-specified IS for tulobuterol in this regulatory framework [1].

Regulatory Alignment: GB 31658.17-2021
Method context
Method-specified IS in Chinese national food safety standard
LOD: 0.3 μg/kg; LOQ: 0.5 μg/kg
Pre-validated acceptance reduces method development time for regulatory residue testing.
Animal muscle, liver, kidney, milk matrices; isotope dilution LC-MS/MS.
Food Safety Residue Analysis Regulatory Compliance LC-MS/MS Veterinary Drug

Clinical β2-Selectivity and Cardiovascular Safety Profile

While this evidence pertains to the parent compound tulobuterol (not the deuterated derivative), it establishes the clinical differentiation of the analyte itself and thus contextualizes why accurate quantification using tulobuterol-d9 IS is clinically meaningful. In a double-blind study of 40 hospitalized COPD patients, tulobuterol (2 mg BID) produced a 25% improvement in forced expiratory volume in one second (FEV₁) above pretreatment values, compared to 16% for salbutamol (2 mg TID) (P < 0.01) [1]. Cardiovascular effects, while appearing more rapidly with tulobuterol, stabilized to values lower than those observed with salbutamol [1]. The NCATS Inxight database further characterizes tulobuterol as having "almost no effects on blood pressure and heart rate" and being "highly selective for the tracheal muscle" [2].

Parent Analyte β2-Selectivity Profile
Supporting evidence
Tulobuterol: 25% FEV₁ increase; lower stabilized cardiovascular effects
Salbutamol: 16% FEV₁ increase (P < 0.01)
Endpoint differentiation supports PK-PD correlation research and exposure-response modeling.
Double-blind COPD study; 40 patients; oral administration.
β2-Selectivity FEV1 Bronchodilation Clinical Pharmacology COPD

Tulobuterol-d9: Recommended Application Scenarios


Bioanalytical Method Development for PK Studies

Based on validated method performance achieving an LLOQ of 0.01 ng/mL with intra-day precision of 3.7% using tulobuterol-d9 as internal standard [1], this compound is specifically indicated for LC-MS/MS method development in clinical pharmacokinetic studies where tulobuterol plasma concentrations fall in the low ng/mL range. Human plasma Cmax values following 2 mg transdermal patch application are approximately 1.29 ng/mL [2], necessitating an assay with sub-ng/mL quantitation capability. The +9 Da mass shift (m/z 237.2→154.0) ensures complete separation from the analyte signal, meeting FDA and EMA bioanalytical method validation guidance requirements for stable isotope-labeled internal standards [1].

Food Safety Residue Testing per GB 31658.17-2021

Tulobuterol-d9 hydrochloride is the method-specified isotope-labeled internal standard in GB 31658.17-2021, the Chinese national standard for β-agonist residue determination in animal-derived foods [1]. Under this method, using tulobuterol-d9 as IS achieves an LOQ of 0.5 μg/kg in muscle, liver, kidney, and milk matrices. This scenario applies to food safety testing laboratories performing regulatory compliance monitoring for β-agonist residues, where use of the specified IS is required for method validation and audit readiness. The compound's documented isotopic purity (>98.0 atom% D) and overall purity (>99.0%) [2] meet the traceability requirements for ISO/IEC 17025 accredited testing.

Multi-Residue β-Agonist Screening in Complex Matrices

Tulobuterol-d9 hydrochloride supports multi-residue analytical method development where simultaneous quantification of multiple β-agonists (including clenbuterol, brombuterol, salbutamol, and tulobuterol) is required [1]. The deuterated standard enables isotope dilution quantification that corrects for matrix effects, recovery losses, and ionization suppression across diverse sample types. This application scenario is particularly relevant for doping control laboratories, veterinary drug residue monitoring programs, and environmental fate studies where robust, matrix-independent quantification is essential for regulatory compliance and defensible data reporting [2].

Comparative PK and Bioequivalence of Transdermal Formulations

Given that tulobuterol achieves therapeutic plasma concentrations of 1–3 ng/mL in humans via transdermal delivery [1], accurate quantification in this narrow therapeutic window requires an internal standard that precisely mirrors the analyte's behavior during extraction, chromatography, and ionization. Tulobuterol-d9, with its identical physicochemical properties to the native analyte except for molecular mass, compensates for the 66% recovery observed in liquid-liquid extraction methods and the matrix effects documented in plasma samples [2]. This scenario addresses the needs of pharmaceutical development laboratories conducting bioequivalence assessments of generic transdermal tulobuterol formulations, where method accuracy and precision are critical for regulatory submission.

Application
Selection Property
Validation Focus
PK bioanalysis research
+9 Da mass shift, matched analyte behavior
LLOQ 0.01 ng/mL and precision in human plasma matrices
Food safety residue testing (GB 31658.17-2021)
Method-specified internal standard
Isotope dilution quantification at LOQ 0.5 μg/kg in animal tissues
Multi-residue β-agonist screening
Deuterated SIL-IS for matrix-effect correction
Robust quantification across diverse sample types
Transdermal formulation PK comparison
Co-elution and ionization match with analyte
Compensates for extraction recovery and matrix effects in plasma

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